molecular formula C19H16N2O3 B15165762 2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide

2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B15165762
M. Wt: 320.3 g/mol
InChI Key: UFFXTUNZKANXPS-UDWIEESQSA-N
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Description

2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a benzohydrazide moiety linked to a furan ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an aldehyde derivative of 5-(4-methylphenyl)furan. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic or furan derivatives.

Scientific Research Applications

2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • 2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide is unique due to the presence of the furan ring substituted with a 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[5-(4-methylphenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H16N2O3/c1-13-6-8-14(9-7-13)18-11-10-15(24-18)12-20-21-19(23)16-4-2-3-5-17(16)22/h2-12,22H,1H3,(H,21,23)/b20-12+

InChI Key

UFFXTUNZKANXPS-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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